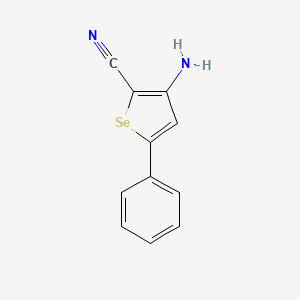

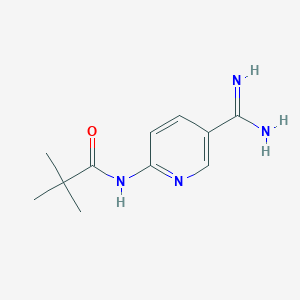

![molecular formula C13H6Br2O2 B8341479 3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)

3,8-Dibromo-6H-benzo[c]chromen-6-one

Descripción general

Descripción

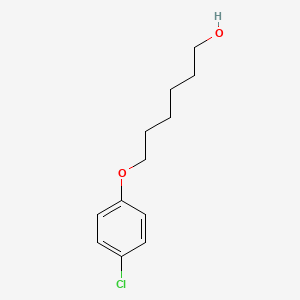

3,8-Dibromo-6H-benzo[c]chromen-6-one: is a chemical compound with the molecular formula C13H6Br2O2 It is a derivative of benzo[c]chromen-6-one, characterized by the presence of two bromine atoms at the 3 and 8 positions of the chromen-6-one ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Synthesis from 2,7-dibromo-9H-fluoren-9-one:

Reagents: 2,7-dibromo-9H-fluoren-9-one, trifluoroacetic acid (CF3COOH), sodium carbonate (Na2CO3).

Conditions: The reaction is carried out by dissolving 2,7-dibromo-9H-fluoren-9-one in trifluoroacetic acid and adding sodium carbonate at 0°C. The mixture is then brought to room temperature and stirred for 48 hours.

-

Alternative Method:

Reagents: 2,7-dibromofluorenone, sodium percarbonate, trifluoroacetic acid, dichloromethane.

Conditions: The reaction involves dissolving 2,7-dibromofluorenone in dry dichloromethane, adding trifluoroacetic acid, and then sodium percarbonate at intervals. The reaction is continued at room temperature for 72 hours.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as sodium perborate monohydrate.

Conditions: The reaction is typically carried out in chloroform at room temperature for 12 hours.

Products: The major product formed is the oxidized form of 3,8-dibromo-6H-benzo[c]chromen-6-one.

-

Substitution:

Reagents: Various nucleophiles can be used for substitution reactions.

Conditions: The specific conditions depend on the nucleophile used and the desired substitution pattern.

Products: Substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Applications in Chemistry:

Synthesis of Derivatives:

Applications in Biology and Medicine:

Phosphodiesterase Inhibitors: Derivatives of 6H-benzo[c]chromen-6-one, including 3,8-dibromo-6H-benzo[c]chromen-6-one, have been studied for their potential as phosphodiesterase inhibitors, which are important in the treatment of neurodegenerative diseases.

Applications in Industry:

Dye and Pigment Production: The compound’s unique structural properties make it a candidate for use in the production of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 3,8-dibromo-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase inhibitor, it may interact with the enzyme’s active site, leading to the inhibition of its activity. This inhibition can result in increased levels of cyclic nucleotides, which play a role in various cellular processes .

Comparación Con Compuestos Similares

3,8-Dihydroxy-6H-benzo[c]chromen-6-one (Urolithin A): This compound is a hydroxylated derivative of 6H-benzo[c]chromen-6-one and is known for its potential health benefits, including anti-aging properties.

6H-benzo[c]chromen-6-one Derivatives: Various derivatives of 6H-benzo[c]chromen-6-one have been synthesized and studied for their biological activities, including their potential as phosphodiesterase inhibitors.

Uniqueness:

Propiedades

Fórmula molecular |

C13H6Br2O2 |

|---|---|

Peso molecular |

353.99 g/mol |

Nombre IUPAC |

3,8-dibromobenzo[c]chromen-6-one |

InChI |

InChI=1S/C13H6Br2O2/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |

Clave InChI |

IBZHTLSDRSBIJG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Br)C(=O)OC3=C2C=CC(=C3)Br |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

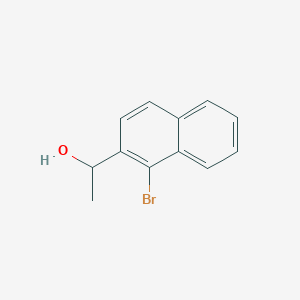

![3-Amino-2-chloro-4-[(2,6-difluorobenzyl)amino]pyridine](/img/structure/B8341396.png)

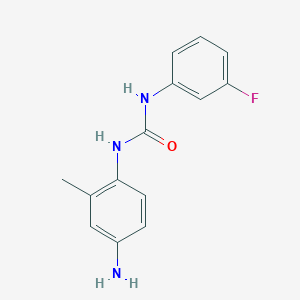

![3-Bromo-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B8341450.png)

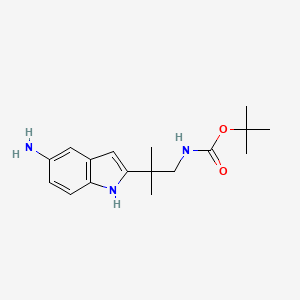

![[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8341465.png)

![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)

![8-[4-(Tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8341502.png)